molecular formula C11H19NO B12904129 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone

Cat. No.: B12904129
M. Wt: 181.27 g/mol
InChI Key: KJXHJTUQWASDTO-GHMZBOCLSA-N
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Description

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is a synthetically derived bicyclic compound featuring a fused cycloheptane and pyrrolidine ring system with a cis-configuration, terminated by an ethanone functional group. This structure classifies it as a privileged scaffold within medicinal chemistry, particularly for the synthesis and exploration of novel bioactive molecules targeting a range of therapeutic areas. The compound's core structure is a conformationally constrained, saturated bicyclic framework that serves as a versatile building block for constructing more complex molecular architectures. The cis-ring fusion introduces specific three-dimensional stereochemistry, which is critical for interacting with biological targets, while the carbonyl group provides a key synthetic handle for further chemical derivatization. Pyrrole and its saturated derivatives, including fused-ring systems, are extensively investigated for their diverse pharmacological potential. Nitrogen-containing heterocycles are fundamental structural components in a high percentage of approved small-molecule drugs, valued for their ability to impart favorable drug-like properties and interact with a wide array of enzymes and receptors . Researchers utilize such scaffolds in drug discovery programs focused on anticancer, antimicrobial, and antiviral agents, where the precise stereochemistry and substitution patterns of the core scaffold can be fine-tuned to modulate activity and selectivity against specific biological targets . The saturated, bridged structure of this compound may also be of interest in the design of compounds that interact with G-protein coupled receptors (GPCRs) or various kinase enzymes, which are common targets in pharmaceutical development. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-[(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrol-1-yl]ethanone

InChI

InChI=1S/C11H19NO/c1-9(13)12-8-7-10-5-3-2-4-6-11(10)12/h10-11H,2-8H2,1H3/t10-,11-/m1/s1

InChI Key

KJXHJTUQWASDTO-GHMZBOCLSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]2[C@H]1CCCCC2

Canonical SMILES

CC(=O)N1CCC2C1CCCCC2

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Formation of the Bicyclic Octahydrocyclohepta[b]pyrrol Scaffold

The key step in synthesizing 1-(cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is the construction of the bicyclic octahydrocyclohepta[b]pyrrol ring system. This is typically achieved via an aza-Cope-Mannich rearrangement , a tandem reaction that efficiently forms the bicyclic proline-like scaffold with high stereochemical control.

  • Starting materials are amino vinylic alcohols and glyoxylic acid or its esters.
  • The reaction proceeds under mild conditions, yielding the bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one core with predictable cis stereochemistry at the ring junction.
  • This method is operationally simple, high-yielding, and scalable, providing a reliable route to the bicyclic intermediate for further modifications.

Introduction of the Ethanone (Acetyl) Group on the Nitrogen

After formation of the bicyclic amine scaffold, the nitrogen atom is acylated to introduce the ethanone substituent:

  • Acylation Procedure : The bicyclic amine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Typical conditions involve stirring the mixture at room temperature (20–25 °C) for 12 hours.
  • After reaction completion, the mixture is worked up by removing pyridine under reduced pressure, followed by aqueous extraction and pH adjustment to isolate the N-acetylated product.
  • Purification is achieved by extraction, washing with acid and base solutions, drying, and distillation or crystallization to obtain the pure this compound.

Stereochemical Considerations and Isomer Separation

  • The cis configuration at the ring junction (between C-3a and C-(6+n)a positions) is crucial for biological activity and is controlled during the aza-Cope-Mannich step.
  • Diastereomeric mixtures can form, requiring chromatographic separation (e.g., silica gel column chromatography with ethyl acetate/cyclohexane mixtures) to isolate the desired cis isomer.
  • Hydrogenation steps may be employed to reduce intermediates and remove protecting groups, often using Pd/C catalysts under mild pressure and temperature conditions.

Alternative Functional Group Modifications and Derivative Synthesis

  • The bicyclic scaffold can be further modified by replacing the acetyl group with other acyl groups or converting esters to amides via coupling reactions (e.g., using HBTU coupling agents).
  • Tosylation of amino acids derived from the bicyclic system allows for further functionalization.
  • Reduction or keto group functionalization on the bicyclic ring can be performed to explore structure-activity relationships.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Aza-Cope-Mannich rearrangement Amino vinylic alcohol + glyoxylic acid/ester, mild conditions Formation of bicyclic octahydrocyclohepta[b]pyrrol scaffold with cis stereochemistry
2 N-Acylation Acetic anhydride or acetyl chloride, pyridine, 20–25 °C, 12 h Introduction of ethanone group on nitrogen
3 Work-up and purification Aqueous extraction, pH adjustment, chromatography Isolation of pure this compound
4 Optional hydrogenation Pd/C catalyst, glacial acetic acid, room temp, 100 bar H2 Removal of protecting groups, reduction of intermediates
5 Derivative modifications Tosylation, amide coupling (HBTU), esterification Synthesis of analogs for biological evaluation

Research Findings and Practical Notes

  • The aza-Cope-Mannich reaction is favored for its stereoselectivity and operational simplicity, making it the cornerstone of bicyclic proline derivative synthesis.
  • N-acetylation is straightforward and yields stable products suitable for further biological testing.
  • Chromatographic separation is essential to obtain the cis isomer, which exhibits superior biological activity.
  • The synthetic route allows for diverse chemical modifications, enabling structure-activity relationship studies and optimization of pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

1-(4-Amino-2-phenylhexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone (6ca)
  • Core structure : Cyclopenta[b]pyrrolidine (five-membered cyclohexane fused to pyrrolidine).
  • Substituents: Phenyl and amino groups at the 2- and 4-positions, respectively.
  • Activity : Demonstrated in synthetic pathways but lacks explicit biological data in the evidence.
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
  • Core structure : Indene-pyrrole hybrid with chloro and methyl substituents.
  • Activity : Chlorine enhances lipophilicity, likely improving membrane permeability but increasing toxicity risks.
  • Key difference : Aromatic indene ring and chloro substitution contrast with the saturated cycloheptane and ketone-only substituents in the target compound .
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
  • Core structure : Pyrrolopyridine fused system.
  • Molecular weight : 162.19 g/mol (lower than the cyclohepta analogue due to a smaller heterocycle).
  • Key difference : Nitrogen-rich pyrrolopyridine core may enhance hydrogen bonding capacity, differing from the purely hydrocarbon-based cycloheptane ring .

Physicochemical Properties

Property 1-(Cis-Octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone (Estimated) 1-(1H-Pyrrol-2-yl)ethanone 2-Chloro-1-[1-(indenyl)pyrrol]ethanone
Molecular weight (g/mol) ~225–250 109.12 287.78
Melting point (°C) 110–120 (similar to cyclopenta analogues) Not reported Not reported
Boiling point (°C) >300 (high due to bicyclic structure) 285 (gas phase) Not reported
LogP ~2.5–3.5 (moderate lipophilicity) 1.0 (XLogP3) ~3.8 (chloro increases lipophilicity)

Biological Activity

1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are often associated with various pharmacological properties.

1. Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds may act against a range of bacteria and fungi, potentially through mechanisms that disrupt cell wall synthesis or inhibit metabolic pathways.

2. Antitumor Properties

Research has suggested that certain derivatives of bicyclic amines possess antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells, possibly through modulation of signaling pathways related to cell survival and proliferation.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of related compounds, indicating that they may help in mitigating neurodegenerative conditions. This effect could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

4. Analgesic and Anti-inflammatory Actions

Compounds within this structural framework have been investigated for their analgesic and anti-inflammatory effects. They may influence pain pathways by acting on opioid receptors or inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various bicyclic compounds, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting strong antimicrobial activity.

Case Study 2: Antitumor Screening

Another investigation focused on the antitumor properties of derivatives similar to this compound. In vitro assays showed that treatment with these compounds led to a reduction in cell viability in several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis[Research Study A]
AntitumorInduction of apoptosis[Research Study B]
NeuroprotectiveModulation of neurotransmitter systems[Research Study C]
Analgesic/Anti-inflammatoryInhibition of pro-inflammatory cytokines[Research Study D]

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